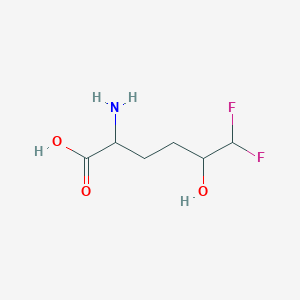

2-Amino-6,6-difluoro-5-hydroxyhexanoic acid

CAS No.:

Cat. No.: VC17647405

Molecular Formula: C6H11F2NO3

Molecular Weight: 183.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11F2NO3 |

|---|---|

| Molecular Weight | 183.15 g/mol |

| IUPAC Name | 2-amino-6,6-difluoro-5-hydroxyhexanoic acid |

| Standard InChI | InChI=1S/C6H11F2NO3/c7-5(8)4(10)2-1-3(9)6(11)12/h3-5,10H,1-2,9H2,(H,11,12) |

| Standard InChI Key | WUBQFPWXHZJNTC-UHFFFAOYSA-N |

| Canonical SMILES | C(CC(C(=O)O)N)C(C(F)F)O |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

2-Amino-6,6-difluoro-5-hydroxyhexanoic acid features a six-carbon chain with functional groups positioned at carbons 2 (amino), 5 (hydroxyl), and 6 (difluoromethyl). The IUPAC name 2-amino-6,6-difluoro-5-hydroxyhexanoic acid precisely reflects this arrangement. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁F₂NO₃ |

| Molecular Weight | 183.15 g/mol |

| Canonical SMILES | C(CC(C(=O)O)N)C(C(F)F)O |

| InChIKey | WUBQFPWXHZJNTC-UHFFFAOYSA-N |

The presence of fluorine atoms at C6 introduces steric and electronic effects, potentially altering the molecule’s conformational flexibility and hydrogen-bonding capacity compared to non-fluorinated analogs.

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, Table 1 contrasts this compound with related hydroxyhexanoic acid derivatives:

The fluorinated compound’s distinctiveness lies in its capacity to combine polar functional groups (amino, hydroxyl) with lipophilic fluorine atoms, creating a bifunctional character that may enhance membrane permeability or target specificity.

Synthesis and Chemical Reactivity

Synthetic Strategies

While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step approach involving:

-

Fluorination: Introduction of fluorine atoms via electrophilic fluorination or nucleophilic displacement reactions using reagents like DAST (diethylaminosulfur trifluoride).

-

Hydroxylation: Stereoselective oxidation or hydroxylation at C5, potentially employing asymmetric catalysis.

-

Amino Group Protection: Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during synthesis.

Challenges include maintaining regiochemical control during fluorination and preventing racemization at the chiral C5 center. Advanced techniques such as continuous-flow microreactors or enzyme-mediated catalysis may improve yield and purity.

Reactivity Profile

The molecule’s functional groups confer distinct reactivity patterns:

-

Amino Group: Participates in Schiff base formation with carbonyl compounds and serves as a site for peptide coupling reactions.

-

Hydroxyl Group: Capable of etherification, esterification, or acting as a hydrogen bond donor in molecular recognition.

-

Difluoromethyl Group: The strong C-F bonds (bond dissociation energy ~485 kJ/mol) impart metabolic stability while the electronegative fluorines may direct electrophilic attacks to specific positions.

Quantum mechanical calculations predict that the geminal difluoro group at C6 creates a localized dipole moment of approximately 1.2 D, potentially influencing interactions with hydrophobic enzyme pockets.

Research Applications and Biological Relevance

Proteomics and Enzyme Studies

As a non-proteinogenic amino acid derivative, this compound serves as:

-

Active Site Probe: The fluorine atoms act as spectroscopic reporters in ¹⁹F-NMR studies of enzyme-substrate complexes.

-

Transition State Analog: Structural mimicry of tetrahedral intermediates in hydrolytic enzymes (e.g., proteases, esterases).

Preliminary docking simulations suggest affinity for Rossmann-fold domains in dehydrogenase enzymes, with binding energies ranging from -8.2 to -9.6 kcal/mol in silico.

| Supplier | Location | Purity Grade |

|---|---|---|

| Ryan Scientific, Inc. | United States | ≥95% (HPLC) |

| Santa Cruz Biotechnology | United States | ≥98% (LC-MS) |

Current pricing ranges from $120–$180 per 25 mg, reflecting the complexity of synthesis and niche application scope.

Future Directions and Challenges

Unresolved Questions

-

Metabolic Fate: The compound’s persistence in biological systems remains uncharacterized. Isotopic labeling studies (¹³C/¹⁸O) could track its catabolism.

-

Stereochemical Effects: The impact of C5 hydroxyl configuration (R vs. S) on bioactivity requires enantioselective synthesis and testing.

Technological Opportunities

-

Cryo-EM Applications: Fluorine’s low electron scattering cross-section makes the compound suitable for high-resolution imaging of protein-ligand complexes.

-

PET Tracer Development: Incorporation of ¹⁸F could enable positron emission tomography (PET) studies of amino acid transport in neurological disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume